(E)-N'-(3-hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(3-hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Substitution with 4-Propoxyphenyl Group: The pyrazole intermediate is then reacted with 4-propoxybenzaldehyde in the presence of a base such as potassium carbonate to introduce the 4-propoxyphenyl group.
Formation of the Carbohydrazide: The resulting compound is further reacted with hydrazine hydrate to form the carbohydrazide derivative.
Condensation with 3-Hydroxybenzaldehyde: Finally, the carbohydrazide is condensed with 3-hydroxybenzaldehyde under reflux conditions to yield the target compound, (E)-N’-(3-hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group (C=N) can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde derivatives.
Reduction: Formation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-N’-(3-hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Material Science: Potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-N’-(3-hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(3-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(3-hydroxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-N’-(3-hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the propoxy group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it distinct from its methoxy and ethoxy analogs, potentially offering different therapeutic benefits and applications.
Properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-10-27-17-8-6-15(7-9-17)18-12-19(23-22-18)20(26)24-21-13-14-4-3-5-16(25)11-14/h3-9,11-13,25H,2,10H2,1H3,(H,22,23)(H,24,26)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQQKIKKWPCKM-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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